4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid
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Overview
Description
4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid: is an organic compound with the molecular formula C11H20O3 . It is a derivative of butanoic acid, featuring a cyclohexyl ring substituted with a hydroxy and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid typically involves the reaction of cyclohexanone with methylmagnesium bromide to form 3-hydroxy-3-methylcyclohexanone. This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloride.
Major Products Formed:
Oxidation: 4-(3-Oxo-3-methylcyclohexyl)butanoic acid
Reduction: 4-(3-Hydroxy-3-methylcyclohexyl)butanol
Substitution: 4-(3-Chloro-3-methylcyclohexyl)butanoic acid.
Scientific Research Applications
4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to various enzymes and receptors. The cyclohexyl ring provides structural stability, allowing the compound to interact with hydrophobic regions of proteins .
Comparison with Similar Compounds
- 3-Hydroxy-3-methylbutanoic acid
- 3-Hydroxy-3-methylcyclohexanone
- 4-(3-Oxo-3-methylcyclohexyl)butanoic acid
Comparison: 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid is unique due to the presence of both a cyclohexyl ring and a butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .
Properties
CAS No. |
92841-20-8 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
4-(3-hydroxy-3-methylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C11H20O3/c1-11(14)7-3-5-9(8-11)4-2-6-10(12)13/h9,14H,2-8H2,1H3,(H,12,13) |
InChI Key |
MKXOXGLTGMYYCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)CCCC(=O)O)O |
Origin of Product |
United States |
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